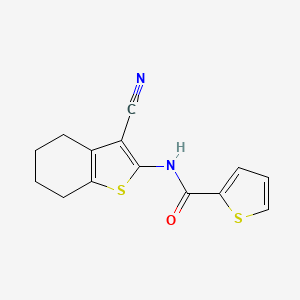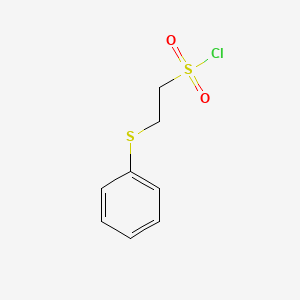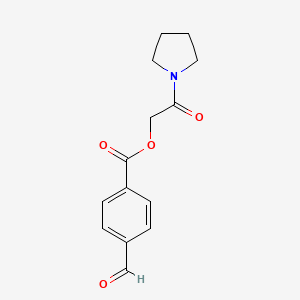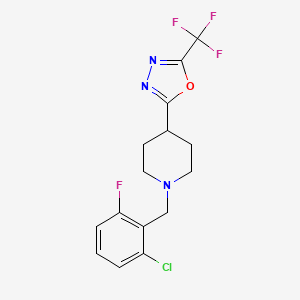![molecular formula C22H20N4OS B2680716 (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1049369-86-9](/img/structure/B2680716.png)
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features both imidazole and piperazine moieties. The imidazole ring is fused with a thiazole ring, forming an imidazo[2,1-b]thiazole structure, which is further substituted with a phenyl group. The piperazine ring is also substituted with a phenyl group, and the two rings are connected via a methanone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions.
The piperazine moiety is synthesized separately, often starting from piperazine and phenyl halides through nucleophilic substitution reactions. The final step involves coupling the imidazo[2,1-b]thiazole and phenylpiperazine fragments using a methanone linker, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Wirkmechanismus
The mechanism of action of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring and exhibit antimicrobial properties.
Piperazine derivatives: Compounds such as piperazine citrate and fluphenazine, known for their use in pharmaceuticals.
Uniqueness
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its combined imidazo[2,1-b]thiazole and piperazine structures, which may confer a distinct set of biological activities and pharmacokinetic properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21(25-13-11-24(12-14-25)18-9-5-2-6-10-18)20-16-28-22-23-19(15-26(20)22)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXLKAVQSRWSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2680636.png)

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2680643.png)
![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2680649.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)
![ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2680654.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)
